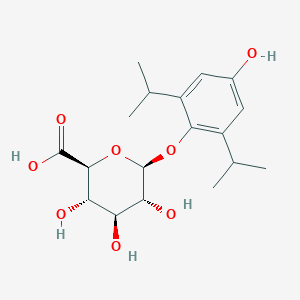
4-Hydroxypropofol 1-O-b-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypropofol 1-O-b-D-glucuronide is a metabolite of propofol, a widely used intravenous anesthetic agent. This compound is found in human urine and is formed through the glucuronidation of 4-hydroxypropofol. It has been detected using chromatography and UV spectroscopy and is known for its radical scavenging activity .
Biochemische Analyse
Biochemical Properties
4-Hydroxypropofol 1-O-b-D-glucuronide is linked with glucuronidation by the uridine diphosphate glucuronosyltransferases . It has been shown to have radical scavenging activity .
Cellular Effects
This compound has been analyzed for its cytotoxic and anti-inflammatory effects on the cytosol of cultured cells, with promising results .
Molecular Mechanism
The molecular mechanism of this compound is associated with its parent compound, propofol. Propofol is a phenol derivative that is suggested to modulate the sensitivity of capsaicin to the transient receptor potential vanilloid subtype-1 (TRPV1) receptor .
Metabolic Pathways
This compound is a metabolite following rapid clearance of Propofol, linked with glucuronidation by the uridine diphosphate glucuronosyltransferases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypropofol 1-O-b-D-glucuronide involves the hydroxylation of propofol to form 4-hydroxypropofol, followed by glucuronidation. The hydroxylation is typically catalyzed by cytochrome P-450 enzymes, primarily CYP2B6 and to a lesser extent CYP2C9 . The glucuronidation process is catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9) .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant enzymes or liver microsomes. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxypropofol 1-O-b-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. It can also participate in radical scavenging reactions due to its antioxidant properties .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by cytochrome P-450 enzymes (CYP2B6, CYP2C9).
Glucuronidation: Catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9).
Major Products: The major product of these reactions is this compound itself, formed from the glucuronidation of 4-hydroxypropofol .
Wissenschaftliche Forschungsanwendungen
4-Hydroxypropofol 1-O-b-D-glucuronide has several applications in scientific research:
Analytical Reagent: Used for the validation of analytical methods in chromatography and UV spectroscopy.
Radical Scavenging Activity: Studied for its antioxidant properties and potential therapeutic applications.
Cytotoxic and Anti-inflammatory Effects: Analyzed for its effects on cultured cells, showing promising results.
Pharmacokinetics: Used in studies to understand the metabolism and clearance of propofol in the human body.
Wirkmechanismus
The primary mechanism of action of 4-Hydroxypropofol 1-O-b-D-glucuronide involves its role as a metabolite of propofol. It is formed through the hydroxylation of propofol by cytochrome P-450 enzymes, followed by glucuronidation by UDP-glucuronosyltransferase 1A9 . This compound is then excreted in the urine, contributing to the clearance of propofol from the body .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxypropofol-4-O-b-D-glucuronide: Another glucuronidated metabolite of 4-hydroxypropofol.
Propofol Glucuronide: A direct glucuronidation product of propofol.
Uniqueness: 4-Hydroxypropofol 1-O-b-D-glucuronide is unique due to its specific formation pathway involving both hydroxylation and glucuronidation. Its radical scavenging activity and potential therapeutic applications further distinguish it from other metabolites .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14+,16-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNDZGMSQTRGL-RUKPJNHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

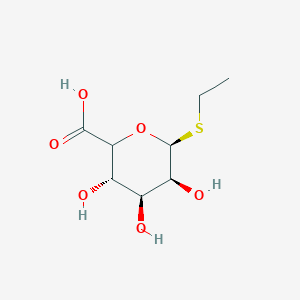
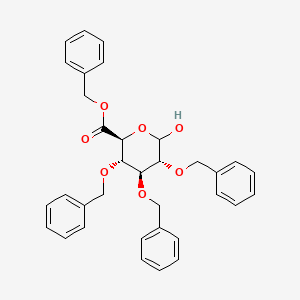
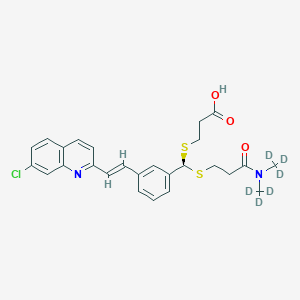

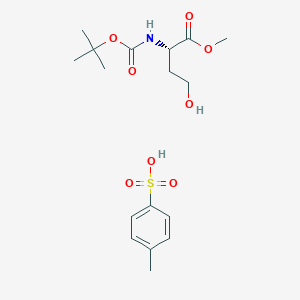
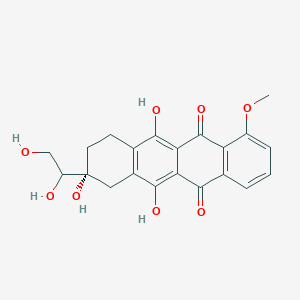
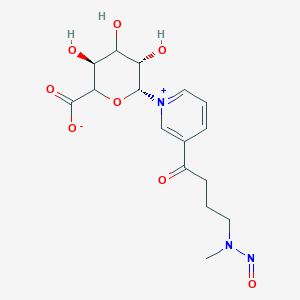
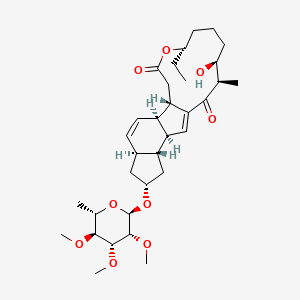
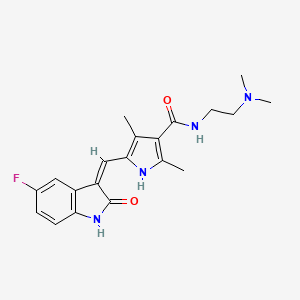

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
